molecular formula C22H14ClN3O4S B5047524 (2Z)-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

(2Z)-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

Cat. No.: B5047524
M. Wt: 451.9 g/mol
InChI Key: DTYBJMILDCVBSB-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro and Chloro Groups: The nitro and chloro groups can be introduced via nitration and chlorination reactions, respectively.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thioamide with a haloketone.

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Final Coupling Reaction: The final step involves the coupling of the furan, thiazole, and benzimidazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Various oxidized derivatives of the furan ring.

    Reduction Products: Amino derivatives resulting from the reduction of the nitro group.

    Substitution Products: Substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Medicine

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one shares similarities with other compounds containing furan, thiazole, and benzimidazole rings. Examples include:
    • (2Z)-2-[[5-(4-bromo-3-nitrophenyl)furan-2-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
    • (2Z)-2-[[5-(4-chloro-3-aminophenyl)furan-2-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

Uniqueness

  • Unique Functional Groups : The combination of nitro, chloro, and furan groups in the same molecule.
  • Potential Biological Activity : The specific arrangement of functional groups may confer unique biological properties.

Properties

IUPAC Name

(2Z)-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O4S/c1-11-7-16-18(8-12(11)2)25-21(27)20(31-22(25)24-16)10-14-4-6-19(30-14)13-3-5-15(23)17(9-13)26(28)29/h3-10H,1-2H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYBJMILDCVBSB-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)[N+](=O)[O-])SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)[N+](=O)[O-])/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.